molecular formula C23H19N3O4S2 B3008733 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 898441-33-3

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No.: B3008733
CAS No.: 898441-33-3
M. Wt: 465.54
InChI Key: ILOFSZQMSBFCAC-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a benzamide-linked thiazole ring with a sulfonamide group, motifs frequently investigated for their diverse biological activities. Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel, and can function as negative allosteric modulators . Furthermore, structurally related thiazole-sulfonamide hybrids have demonstrated emergent antibacterial properties against a range of Gram-positive and Gram-negative bacteria . The 2-aminothiazole core, a key component of this molecule, is a privileged structure in drug development and has been widely utilized in the synthesis of derivatives that show potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, making them candidates for metabolic and infectious disease research . This reagent is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-19-13-9-16(10-14-19)21-15-31-23(24-21)25-22(27)17-7-11-18(12-8-17)26-32(28,29)20-5-3-2-4-6-20/h2-15,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFSZQMSBFCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide, with the CAS number 898441-33-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O4SC_{23}H_{19}N_{3}O_{4}S, with a molecular weight of 465.5 g/mol. The compound contains a thiazole ring and a sulfonamide group, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC23H19N3O4S
Molecular Weight465.5 g/mol
CAS Number898441-33-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its thiazole and sulfonamide moieties are known to exhibit enzyme inhibition properties, which can lead to various therapeutic effects:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating potential for use against bacterial infections.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.

In Vitro Studies

Recent studies have explored the compound's effects on various cancer cell lines:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
  • Mechanistic Studies : Western blot analyses revealed that treatment with the compound led to downregulation of key proteins involved in cell cycle progression and apoptosis, such as cyclin D1 and Bcl-2.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

  • Xenograft Models : In mouse xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups. Histological analysis showed decreased mitotic activity and increased apoptosis in treated tumors.

Case Studies

  • Case Study on Breast Cancer :
    • A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
  • Case Study on Lung Cancer :
    • In A549 lung cancer cells, the compound was found to inhibit migration and invasion capabilities, suggesting potential for anti-metastatic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs—thiazole, benzamide, and sulfonamide groups—are shared with several derivatives, but variations in substituents critically influence pharmacological properties:

Thiazole Ring Modifications
  • Target Compound : 4-(4-Methoxyphenyl) substitution on the thiazole ring.
  • Compound 2D216 (): Features a 4-(2,5-dimethylphenyl)thiazole and a piperidin-1-ylsulfonyl group.
  • NCGC00060210 () : Incorporates a 5-ethyl-1,3,4-thiadiazol-2-yl group instead of thiazole, achieving potent glucocerebrosidase inhibition (IC50: 103 nM) .
  • LMM5 () : Contains a 1,3,4-oxadiazole ring with a 4-methoxyphenylmethyl group, demonstrating antifungal activity against C. albicans .
Sulfonamide Group Variations
  • Target Compound : Phenylsulfonamido group.
  • 2D291 () : Uses a piperidin-1-ylsulfonyl group, enhancing cytokine production synergistically with TLR adjuvants .
  • 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () : Diethylsulfamoyl substituent alters solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to bromophenyl (e.g., compound 50 in ) or nitro-substituted analogs () .
  • Solubility : Sulfonamide substituents like piperidinyl (2D216) or diethylsulfamoyl () likely enhance aqueous solubility compared to the phenylsulfonamido group .

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